molecular formula C7H22Cl3N3 B1528131 Spermidine-butane-d8 trihydrochloride CAS No. 1173019-26-5

Spermidine-butane-d8 trihydrochloride

Cat. No. B1528131
CAS RN: 1173019-26-5
M. Wt: 262.7 g/mol
InChI Key: LCNBIHVSOPXFMR-BQVYHINQSA-N
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Description

Spermidine-butane-d8 trihydrochloride is a biochemical used for proteomics research . It is a polyamine that plays an important role in the regulation of cellular proliferation and differentiation . It is found in almost all tissues in association with nucleic acids .


Synthesis Analysis

A novel pathway for spermidine biosynthesis was developed in Escherichia coli . This pathway constructs a whole-cell catalytic system from L-homoserine and putrescine, providing a green alternative method for the efficient synthesis of spermidine .


Molecular Structure Analysis

The molecular formula of this compound is C7H11D8N3 3HCl . It has a molecular weight of 262.68 .


Chemical Reactions Analysis

This compound is a deuterated form of spermidine trihydrochloride . It is used in various chemical reactions, including the construction of a whole-cell catalytic system from L-homoserine and putrescine .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 257-259 °C (lit.) . It is soluble in water (100 mg/ml), yielding a clear, colorless solution . The compound is hygroscopic .

Scientific Research Applications

1. Role in Longevity and Dementia Prevention

Spermidine is a polyamine widely distributed in plants, animals, and humans, known for its potential role in promoting a longer, dementia-free life. It has been a subject of scientific interest for over 90 years, especially in relation to its potential health benefits and cellular mechanisms (Tsikas, 2017).

2. Interaction with DNA Structures

Research has shown that spermidine can interact with DNA structures, such as the left-handed Z-DNA. This interaction was demonstrated through crystallographic analysis, revealing important insights into molecular binding modes and the role of spermidine in biological systems (Ohishi et al., 1996).

3. Antitumor and DNA-binding Studies

Spermidine trihydrochloride has been used in the synthesis of palladium(II) complexes, which were then studied for their DNA-binding properties and antitumor activities. These compounds showed promising results against human breast carcinoma cell lines, suggesting potential applications in cancer research (Navarro‐Ranninger et al., 1992).

4. Biosynthesis of Spermidine

Research on the biosynthesis of spermidine has revealed the stereochemical formation of the N-CH2 group in spermidine. Understanding this biosynthetic pathway is crucial for comprehending its biological functions and potential therapeutic uses (Golding & Nassereddin, 1985).

5. Applications in Agricultural Pathogen Control

Studies have synthesized novel N,N-dialkyl derivatives of spermidine and evaluated their effects on the growth of fungal plant pathogens, such as Pyrenophora avenae. This research highlights the potential use of spermidine derivatives in controlling agricultural diseases (Mackintosh et al., 2001).

Mechanism of Action

Target of Action

Its parent compound, spermidine, is known to interact with various targets, including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and others . These targets play essential roles in various cellular processes, including cell signaling, redox homeostasis, and more .

Mode of Action

It is believed to interact with its targets in a similar manner as spermidine, leading to various changes in cellular processes .

Biochemical Pathways

Spermidine-butane-d8 trihydrochloride is likely to affect several biochemical pathways. For instance, spermidine, its parent compound, is involved in pathways such as the cystathionine beta-Synthase Deficiency disease pathway, Methionine Metabolism pathway, and Spermidine and Spermine Biosynthesis pathway . These pathways have downstream effects on various biological processes, including amino acid metabolism and polyamine biosynthesis .

Pharmacokinetics

It is soluble in water and ethanol , which may influence its absorption and distribution in the body. Its storage temperature is -20°C, indicating its stability under low temperatures .

Result of Action

Spermidine, its parent compound, is known to have various effects, including stabilizing biomolecules, promoting cell growth, and potentially prolonging lifespan .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high temperature is known to inhibit the growth and yield of organisms that utilize spermidine . Additionally, the presence of other compounds in the environment may also affect the action of this compound .

Safety and Hazards

Spermidine-butane-d8 trihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBIHVSOPXFMR-BQVYHINQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746320
Record name N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173019-26-5
Record name N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-26-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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